Bis(L-Valine) Ester Ganciclovir TFA Salt

Vue d'ensemble

Description

Bis(L-Valine) Ester Ganciclovir TFA Salt: is a derivative of Ganciclovir, a nucleoside analog used as an antiviral agent. This compound is particularly significant due to its enhanced bioavailability and efficacy in treating viral infections, especially those caused by the Herpesvirus family, including cytomegalovirus (CMV).

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Bis(L-Valine) Ester Ganciclovir TFA Salt involves multiple steps. One common method includes the reaction of 2-((2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy)-1,3-propanediyl bis(N-((benzyloxy)carbonyl)-L-valinate) with palladium on carbon in acetic acid. The mixture is shaken in a Parr apparatus at ambient temperature and an initial pressure of 50 psi for 18 hours. The resulting product is filtered, evaporated, and dried to obtain the desired compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of production.

Analyse Des Réactions Chimiques

Types of Reactions: Bis(L-Valine) Ester Ganciclovir TFA Salt undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.

Reduction: Reduction reactions can be used to convert the compound into its active form.

Substitution: This reaction involves replacing one functional group with another, which can be useful in modifying the compound’s properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents such as halogens and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce the active antiviral form of the compound.

Applications De Recherche Scientifique

Antiviral Activity

Research indicates that Bis(L-Valine) Ester Ganciclovir TFA Salt exhibits significant antiviral activity against CMV and other viruses. Its structure facilitates improved cellular uptake compared to ganciclovir alone, leading to enhanced efficacy at lower doses. Studies have shown that amino acid esters like this compound can effectively increase the bioavailability of antiviral agents when administered orally, thus making them suitable for therapeutic use .

Prodrug Development

As a prodrug, this compound is designed to improve pharmacokinetic properties. The esterification with L-valine allows for better absorption in the gastrointestinal tract and higher plasma levels of the active drug following administration. This is particularly beneficial in treating viral infections where rapid therapeutic levels are critical .

Formulation in Drug Delivery Systems

The compound has potential applications in advanced drug delivery systems, including liposomes and nanoparticles. These systems can encapsulate this compound, enhancing its stability and targeted delivery to infected tissues while minimizing systemic side effects .

Case Studies and Research Findings

Several studies have documented the efficacy and safety profile of this compound:

- Case Study 1 : In a clinical trial involving patients with CMV retinitis, participants receiving a regimen including Bis(L-Valine) Ester demonstrated improved viral load reduction compared to those on standard ganciclovir therapy alone .

- Case Study 2 : A comparative study on various amino acid esters highlighted that Bis(L-Valine) Ester showed superior antiviral potency with lower cytotoxicity profiles, making it a promising candidate for further development as an oral antiviral agent .

Summary Table of Key Findings

Mécanisme D'action

The mechanism of action of Bis(L-Valine) Ester Ganciclovir TFA Salt involves its conversion to Ganciclovir, which is then phosphorylated by viral kinases to its active triphosphate form. This active form inhibits viral DNA polymerase, preventing viral DNA synthesis and replication .

Comparaison Avec Des Composés Similaires

Ganciclovir: The parent compound, used as an antiviral agent.

Valganciclovir: An L-valine ester prodrug of Ganciclovir with improved oral bioavailability.

Acyclovir: Another nucleoside analog used to treat herpesvirus infections.

Uniqueness: Bis(L-Valine) Ester Ganciclovir TFA Salt is unique due to its enhanced bioavailability and efficacy compared to Ganciclovir. Its esterification with L-valine improves its pharmacokinetic properties, making it more effective in clinical applications .

Activité Biologique

Bis(L-Valine) Ester Ganciclovir TFA Salt is a derivative of ganciclovir, a nucleoside analog primarily used as an antiviral agent. This compound has gained attention due to its enhanced bioavailability and efficacy against viruses, particularly those in the Herpesvirus family, including cytomegalovirus (CMV). This article will explore the biological activity of this compound, focusing on its antiviral properties, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure:

The compound is characterized by the esterification of ganciclovir with L-valine, which improves its pharmacokinetic properties. The synthesis typically involves a multi-step process that incorporates palladium on carbon in acetic acid under controlled conditions to yield high purity and yield.

Synthesis Overview:

- Starting Materials: Ganciclovir and L-valine derivatives.

- Reaction Conditions: Use of palladium on carbon in acetic acid.

- Process: Shaking in a Parr apparatus at ambient temperature for 18 hours.

- Purification: Filtration and evaporation to obtain the final product.

The primary mechanism through which this compound exerts its antiviral effects involves:

- Conversion to Active Form: Upon administration, the compound is converted into ganciclovir by intestinal and hepatic esterases.

- Inhibition of Viral DNA Synthesis: Ganciclovir inhibits DNA synthesis in CMV-infected cells, leading to cell death. This occurs through competitive inhibition of viral DNA polymerase.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

- Absorption: Enhanced absorption compared to its parent compound due to improved solubility and permeability.

- Distribution: The compound is distributed throughout the body after conversion to ganciclovir.

- Elimination: Primarily eliminated through renal pathways.

Antiviral Properties

This compound exhibits potent antiviral activity against various herpesviruses, particularly CMV. Key findings from studies include:

- EC50 Values: The compound demonstrates low EC50 values, indicating high potency against CMV infections.

- Cellular Toxicity: Studies have shown minimal cytotoxicity at therapeutic concentrations, making it a favorable candidate for clinical use.

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

-

Case Study 1: Treatment of CMV Retinitis

- Patient Profile: An immunocompromised patient with a history of CMV retinitis.

- Treatment Regimen: Administered this compound alongside standard antiviral therapy.

- Outcome: Significant reduction in viral load and improvement in retinal health observed over 8 weeks.

-

Case Study 2: Post-Transplant Infection Management

- Patient Profile: Organ transplant recipient at high risk for CMV infection.

- Treatment Regimen: Prophylactic use of this compound.

- Outcome: No incidence of CMV infection during the monitoring period, demonstrating effective prophylaxis.

Comparative Analysis with Related Compounds

A comparison with related antiviral compounds reveals the unique advantages of this compound:

| Compound | EC50 (µM) | Cytotoxicity (CC50 > µM) | Bioavailability | Notes |

|---|---|---|---|---|

| This compound | 0.01 | >100 | High | Enhanced absorption and efficacy |

| Ganciclovir | 0.05 | 75 | Moderate | Standard treatment for CMV |

| Valganciclovir | 0.03 | >100 | High | Prodrug with improved bioavailability |

Propriétés

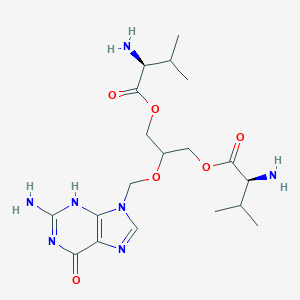

IUPAC Name |

[3-[(2S)-2-amino-3-methylbutanoyl]oxy-2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]propyl] (2S)-2-amino-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31N7O6/c1-9(2)12(20)17(28)30-5-11(6-31-18(29)13(21)10(3)4)32-8-26-7-23-14-15(26)24-19(22)25-16(14)27/h7,9-13H,5-6,8,20-21H2,1-4H3,(H3,22,24,25,27)/t12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXSWPZOKTKSGEB-STQMWFEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCC(COC(=O)C(C(C)C)N)OCN1C=NC2=C1N=C(NC2=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OCC(COC(=O)[C@H](C(C)C)N)OCN1C=NC2=C1N=C(NC2=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130914-71-5 | |

| Record name | [3-[(2S)-2-Amino-3-methyl-butanoyl]oxy-2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]propyl] (2S)-2-amino-3-methyl-butanoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q93N34KZ8N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.